molecular formula C6H7N3O4 B2711998 Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate CAS No. 1006993-54-9

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B2711998
CAS No.: 1006993-54-9
M. Wt: 185.139
InChI Key: LASFSLMTFIFXAE-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate ( 1006993-54-9) is a high-purity chemical building block designed for research and development applications. This nitro-substituted pyrazole derivative is a valuable scaffold in medicinal chemistry, particularly useful for the synthesis of novel compounds and the exploration of structure-activity relationships. With a molecular formula of C 6 H 7 N 3 O 4 and a molecular weight of 185.14 g/mol, it provides researchers with a multifunctional handle for further chemical modification . This compound is offered for research purposes as a key intermediate. It is readily available from multiple global suppliers, including Ambeed, Inc., BOC Sciences, and BLD Pharmatech, facilitating access for the scientific community worldwide . As with all chemicals of this nature, this compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-nitropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-13-6(10)4-8-3-2-5(7-8)9(11)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASFSLMTFIFXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies and Strategic Approaches for Methyl 2 3 Nitro 1h Pyrazol 1 Yl Acetate

Regioselective Synthesis of 3-Nitro-1H-pyrazoles and Their Precursors

The formation of the 3-nitro-1H-pyrazole core is the critical first stage in the synthesis of the target compound. The regioselective introduction of the nitro group at the C3 position can be achieved through several strategic approaches, each with distinct advantages and challenges.

Cyclocondensation Strategies for Pyrazole (B372694) Ring Formation

The most classical and versatile method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dielectrophilic precursor with hydrazine (B178648). mdpi.combeilstein-journals.org To achieve the desired 3-nitro substitution pattern, this strategy requires a 1,3-dicarbonyl compound or its synthetic equivalent bearing a nitro group.

One viable precursor is a β-nitro-α,β-unsaturated ketone. The reaction proceeds via an initial Michael addition of hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration. The regioselectivity of the initial nucleophilic attack by hydrazine is crucial. Generally, the initial attack of the substituted nitrogen of a monosubstituted hydrazine occurs at the β-carbon, which, after cyclization, places the substituent at the N1 position. For hydrazine itself, the orientation is determined by the subsequent cyclization step, which is influenced by the electronic and steric nature of the substituents on the dicarbonyl precursor.

While direct cyclocondensation with nitro-containing 1,3-dicarbonyls is a conceptually straightforward approach, the stability and accessibility of such precursors can be challenging. A more common strategy involves using precursors that can be nitrated either before or after pyrazole ring formation. For instance, the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various hydrazines has been shown to produce N1-substituted 4-nitropyrazole-5-carboxylates with excellent regioselectivity, demonstrating the utility of pre-functionalized synthons in directing pyrazole substitution. beilstein-journals.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
Precursor A (1,3-Dielectrophile)Precursor B (Hydrazine)ConditionsProductKey FeatureReference
1,3-DiketonesSubstituted HydrazinesVariesMixture of 1,3- and 1,5-disubstituted pyrazolesClassic Knorr synthesis; regioselectivity can be an issue. beilstein-journals.org
α,β-Unsaturated KetonesHydrazine Hydrate (B1144303)Oxidation requiredPyrazoles (via pyrazoline intermediate)Standard approach for pyrazoline synthesis, which can be oxidized to pyrazoles. beilstein-journals.org
Acetylenic KetonesHydrazine DerivativesVariesMixture of regioisomersA long-established method that often results in isomeric mixtures. mdpi.com
Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoateSubstituted HydrazinesPyridine (B92270)N1-substituted 4-nitropyrazole-5-carboxylatesDemonstrates regioselective synthesis using a nitro-containing precursor. beilstein-journals.org

Direct Nitration Procedures and Selectivity Considerations in Pyrazole Systems

Direct electrophilic nitration of the pyrazole ring is another pathway to introduce the nitro group. However, this reaction is notoriously complex regarding regioselectivity. The pyrazole ring has multiple potential sites for substitution (N1, C3, C4, and C5), and the outcome is highly dependent on the reaction conditions and the nature of the nitrating agent.

Nitration of unsubstituted 1H-pyrazole often leads to a mixture of products. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the pyrazole ring is protonated, forming the pyrazolium (B1228807) cation. This deactivates the ring towards electrophilic attack, and nitration, if it occurs, is often directed to the C4 position. Milder nitrating systems, such as nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O), can lead to initial N-nitration to form 1-nitropyrazole (B188897) (N-nitropyrazole). researchgate.netsemanticscholar.org This N-nitro intermediate can then rearrange to C-nitropyrazoles upon heating, which is a more controlled method for achieving C-nitration (see Section 2.1.3).

The use of nitric acid with trifluoroacetic anhydride has been reported as an effective system for the direct nitration of various five-membered heterocycles. semanticscholar.orgresearchgate.net For pyrazole itself, this method yielded a 3,4-dinitrated derivative. semanticscholar.org Notably, the direct nitration of N-substituted pyrazoles can offer better regiocontrol. For instance, N-methylpyrazole, when treated with nitric acid/trifluoroacetic anhydride, yields the 3-nitro product in 65% yield, indicating that the N1-substituent can direct the incoming nitro group to the C3 position. semanticscholar.org This suggests that a strategy involving N-substitution with a temporary directing group, followed by nitration and subsequent removal of the group, could be a viable, albeit longer, route to 3-nitro-1H-pyrazole.

Table 2: Selectivity in Direct Nitration of Pyrazole Derivatives
SubstrateNitrating Agent / ConditionsMajor Product(s)YieldObservationsReference
1H-PyrazoleHNO₃ / Ac₂O1-Nitropyrazole85.5%N-nitration is the primary initial step. researchgate.net
1H-PyrazoleHNO₃ / Trifluoroacetic Anhydride3,4-Dinitropyrazole41%Powerful nitrating system leads to dinitration. semanticscholar.org
N-MethylpyrazoleHNO₃ / Trifluoroacetic AnhydrideN-Methyl-3-nitropyrazole65%N1-methyl group directs nitration to the C3 position. semanticscholar.org

Rearrangement Pathways of N-Nitropyrazoles to C-Nitropyrazoles

The most reliable and widely used method for the synthesis of 3-nitro-1H-pyrazole is the thermal rearrangement of 1-nitropyrazole. nih.gov This process is typically achieved by heating 1-nitropyrazole, which is readily prepared by the N-nitration of pyrazole, in a high-boiling point solvent. researchgate.netgoogle.com

The mechanism of this transformation is understood to be a nih.govnih.gov sigmatropic shift, where the nitro group migrates from the N1 position to the C5 (or C3) position of the pyrazole ring. google.com This intramolecular process is advantageous as it avoids the use of harsh acidic conditions associated with direct C-nitration and offers high regioselectivity for the 3(5)-nitro isomer. Due to the tautomeric nature of the resulting product, 3-nitropyrazole and 5-nitropyrazole are the same compound.

Studies have shown that this rearrangement proceeds efficiently at temperatures between 120–180 °C in solvents such as anisole, n-octanol, or benzonitrile (B105546). nih.govfx361.com For example, heating 1-nitropyrazole in benzonitrile at 180 °C for 3 hours results in 3-nitro-1H-pyrazole in high yield. nih.gov One study reported an optimized yield of 92.8% for the rearrangement step. researchgate.net This method stands out as the most effective and regioselective strategy for preparing the key 3-nitro-1H-pyrazole intermediate required for the synthesis of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate.

N-Alkylation Pathways for Pyrazole Functionalization

Once 3-nitro-1H-pyrazole is obtained, the final step is the introduction of the methyl acetate (B1210297) group at the N1 position. For an unsymmetrical pyrazole like 3-nitro-1H-pyrazole, N-alkylation can potentially occur at two different nitrogen atoms (N1 and N2), leading to two regioisomers. Achieving high regioselectivity is therefore paramount.

Optimization of Reaction Conditions for High Regioselectivity (N1 vs. N2) and Yield

The N-alkylation of 3-substituted pyrazoles under basic conditions is a well-established procedure. The regiochemical outcome is primarily governed by a combination of steric and electronic factors. The deprotonation of 3-nitro-1H-pyrazole with a base generates a pyrazolate anion, which then acts as a nucleophile.

Alkylation typically occurs preferentially at the nitrogen atom that is sterically less hindered. In the case of 3-nitro-1H-pyrazole, the N1 position is adjacent to a C-H bond, while the N2 position is adjacent to the bulky nitro group at C3. Consequently, the electrophile (e.g., methyl 2-bromoacetate) will preferentially attack the N1 position due to lower steric hindrance. researchgate.net This steric control generally leads to high N1 selectivity.

Commonly employed conditions involve the use of a base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF). beilstein-journals.orgresearchgate.net For 3-nitropyrazole, alkylation has been shown to proceed with high regioselectivity, yielding only the N1-alkylated isomer. researchgate.net The choice of base and solvent can be optimized to maximize the yield and ensure complete reaction. For instance, NaH in THF is often a highly effective combination for achieving clean and highly regioselective N1-alkylation of substituted pyrazoles and indazoles. beilstein-journals.org

Table 3: Factors Influencing N1 vs. N2 Regioselectivity in Pyrazole Alkylation
FactorInfluence on N1-AlkylationExplanationReference
Steric Hindrance Favors N1-AlkylationThe substituent at C3 sterically shields the adjacent N2 position, directing the electrophile to the less hindered N1 position. researchgate.net
Base HighStrong, non-nucleophilic bases like NaH are effective. K₂CO₃ is a common, milder alternative. beilstein-journals.org
Solvent ModeratePolar aprotic solvents (DMF, THF, MeCN) are standard as they effectively solvate the cation of the base and do not interfere with the nucleophile. researchgate.net
Electrophile MinorThe nature of the alkylating agent (e.g., methyl 2-bromoacetate) generally does not override the inherent steric preference for N1 attack. mdpi.com

Catalytic Approaches in N-Alkylation Methodologies (e.g., Enzyme-Mediated, Acid-Catalyzed, Basic Catalysis)

Beyond traditional stoichiometric base-mediated methods, several catalytic approaches have been developed for the N-alkylation of pyrazoles, offering alternative pathways with potential benefits in selectivity and reaction conditions.

Basic Catalysis: This is the most common approach, as described above, where a base like K₂CO₃ is used to deprotonate the pyrazole. While often used in stoichiometric amounts, it can be considered catalytic in the sense that it is regenerated if a proton source is available from the alkylating agent's side products, though in practice it is consumed.

Acid-Catalyzed Alkylation: A novel method utilizes trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). mdpi.com The reaction proceeds through the formation of a carbocation intermediate from the trichloroacetimidate, which is then trapped by the pyrazole nucleophile. For unsymmetrical pyrazoles, this method also shows sterically controlled regioselectivity, favoring alkylation at the less hindered nitrogen. mdpi.com This approach avoids the need for strong bases and can be performed under mild conditions.

Enzyme-Mediated Catalysis: Biocatalysis offers a powerful tool for achieving exceptionally high regioselectivity. Engineered methyltransferases have been utilized in a two-enzyme cascade system to perform the N-alkylation of pyrazoles. nih.govnih.gov This system uses simple haloalkanes as the alkyl source and has demonstrated unprecedented regioselectivity (>99%) for the alkylation of substituted pyrazoles. nih.gov The enzyme's active site provides a precisely controlled environment that directs the alkyl group to a specific nitrogen atom, overcoming the challenges of chemical regiocontrol. While requiring specialized biological catalysts, this method represents the state-of-the-art in selective N-alkylation.

Influence of Steric and Electronic Effects on Alkylation Regioselectivity

The N-alkylation of unsymmetrical pyrazoles, such as 3-nitropyrazole, presents a critical challenge in controlling regioselectivity. The pyrazole ring contains two nitrogen atoms, and the substitution reaction can potentially yield two different regioisomers. The outcome of the alkylation is primarily dictated by a combination of steric and electronic factors imposed by the substituents on the pyrazole ring. mdpi.comacs.org

In the case of 3-nitropyrazole, the precursor to the target molecule, the nitro group at the C3 position is a powerful electron-withdrawing group. This electronic effect decreases the nucleophilicity of both nitrogen atoms in the pyrazole ring, yet its influence is critical in directing the incoming alkyl group. Concurrently, the physical size of the nitro group creates steric hindrance around the adjacent N2 nitrogen atom. mdpi.com Consequently, alkylating agents preferentially attack the less sterically hindered N1 nitrogen, leading to the formation of 1-substituted pyrazoles. mdpi.com Studies on the alkylation of 3-nitropyrazole have shown that the reaction leads selectively to the formation of the N1-alkylated isomer. researchgate.net This high regioselectivity is a crucial factor in the synthesis of this compound.

Advanced methods, including the use of engineered enzymes in a two-enzyme cascade, have demonstrated the potential for achieving unprecedented regioselectivity (>99%) in pyrazole alkylations with simple haloalkanes, offering a catalyst-controlled approach that overcomes substrate-inherent limitations. nih.gov

Table 1: Factors Influencing Regioselectivity in the Alkylation of 3-Nitropyrazole

FactorInfluence on N1-AlkylationInfluence on N2-AlkylationPredominant Outcome
Electronic Effect The electron-withdrawing nitro group deactivates both N atoms, but the N1 position remains the more favorable site for nucleophilic attack.The proximity of the nitro group strongly deactivates the N2 position.N1-substitution is electronically favored.
Steric Effect The N1 position is sterically unhindered, allowing easier access for the alkylating agent. mdpi.comThe nitro group at C3 creates significant steric bulk, hindering the approach of the alkylating agent to the N2 position. mdpi.comN1-substitution is sterically favored.

Methyl Ester Formation and Transformation in Complex Pyrazole Scaffolds

The methyl ester functional group in the target molecule is a key feature that can be introduced or modified through various established chemical transformations.

The most direct method for forming the methyl ester is through the esterification of its corresponding carboxylic acid precursor, 2-(3-nitro-1H-pyrazol-1-yl)acetic acid. Standard esterification protocols are applicable to pyrazole carboxylic acids. researchgate.net A common and effective technique involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride. dergipark.org.tr This is typically achieved by reacting the acid with an agent like thionyl chloride or oxalyl chloride. nih.gov The resulting pyrazole acid chloride is then reacted with methanol, often under basic conditions (such as the Schotten-Baumann method), to yield the desired methyl ester, this compound. dergipark.org.tr

Alternatively, direct synthesis of pyrazole esters can be achieved through cyclocondensation reactions. For instance, treating substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediates with hydrazine hydrate yields ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives directly. researchgate.net This highlights that the ester functionality can be incorporated from the initial building blocks of the pyrazole ring.

The ester group on a pyrazole scaffold is not static and can be interconverted. Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a viable method for modifying the ester functionality. For example, a methyl ester can be converted to an ethyl ester by reaction with ethanol (B145695), typically in the presence of an acid or base catalyst. Evidence of such transformations has been observed where transesterification occurred simultaneously during the synthesis of related heterocyclic systems when ethanol was used as the solvent. derpharmachemica.com This type of interconversion allows for the fine-tuning of a molecule's properties, such as solubility or reactivity, after the main pyrazole scaffold has been assembled.

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. benthamdirect.com The synthesis of pyrazole derivatives, including this compound, is increasingly being viewed through the lens of green chemistry. nih.gov

A key principle of green chemistry is the reduction or elimination of hazardous solvents. thieme-connect.com Significant progress has been made in developing solvent-free synthetic methods for pyrazoles. These techniques include conducting reactions by heating the neat reactants together or using mechanical grinding. researchgate.nettandfonline.comresearchgate.net Such methods can lead to high yields without the need for purification, simplifying the process and reducing waste. rsc.org The use of alternative energy sources, such as microwave irradiation and ultrasonication, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Furthermore, the replacement of volatile and toxic organic solvents with environmentally benign alternatives is a major focus. Water, being non-toxic, abundant, and non-flammable, is an ideal green solvent for organic synthesis. thieme-connect.comacs.org Various protocols for synthesizing pyrazole derivatives in aqueous media have been successfully developed, often employing catalysts that are recoverable and reusable. researchgate.net

To quantitatively assess the environmental impact of a chemical process, green chemistry utilizes several metrics, most notably Atom Economy and the Environmental Factor (E-Factor). sheldon.nl

Atom Economy: This is a theoretical concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. sheldon.nl Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful.

E-Factor: A more practical and comprehensive metric, the E-Factor is defined as the mass ratio of waste generated to the mass of the desired product. sheldon.nl It accounts for reaction yield, solvent losses, reagents, and process aids, providing a realistic measure of the environmental footprint of a process. sheldon.nl The fine chemical and pharmaceutical industries traditionally have very high E-Factors, often generating many kilograms of waste per kilogram of product. sheldon.nl

Table 2: Illustrative Comparison of Synthetic Pathways using Green Metrics

Parameter"Classical" Pathway (e.g., Alkylation)"Green" Pathway (e.g., Alkylation)
Solvent Large volume of organic solvent (e.g., DMF, Acetonitrile)Solvent-free or water thieme-connect.comresearchgate.nettandfonline.com
Reagents Stoichiometric base (e.g., NaH, K2CO3)Catalytic amount of a reusable catalyst researchgate.net
Energy Conventional heating, long reaction timesMicrowave or ultrasonic irradiation, shorter times researchgate.net
Atom Economy Moderate (side products from base)Potentially higher (fewer side products)
E-Factor (Estimated) High (5-100 kg waste/kg product) sheldon.nlLow (<1-5 kg waste/kg product)

Iii. Mechanistic Investigations of Chemical Transformations Involving Methyl 2 3 Nitro 1h Pyrazol 1 Yl Acetate

Reactivity of the Nitro Group: Reduction and Substitution Reactions

The strongly electron-withdrawing nitro group at the C3 position of the pyrazole (B372694) ring is a focal point for several important transformations. Its presence not only allows for its own conversion into other functional groups but also significantly influences the reactivity of the pyrazole ring itself.

Reductive Transformations to Amino Pyrazole Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation, providing a gateway to a variety of amino pyrazole derivatives. This conversion turns the electron-withdrawing nitro substituent into an electron-donating amino group, which drastically alters the chemical properties of the pyrazole ring. masterorganicchemistry.com A range of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org

Common methods for the reduction of aromatic nitro compounds, which are applicable to Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, include catalytic hydrogenation and the use of metallic reducing agents in acidic media. masterorganicchemistry.comwikipedia.org

Interactive Data Table: Common Reagents for Nitro Group Reduction

Reducing Agent/SystemTypical ConditionsNotes
H₂, Pd/C, PtO₂ or Raney NiRoom temperature to moderate heat, atmospheric to high pressureA common and clean method, but may also reduce other functional groups. masterorganicchemistry.comwikipedia.org
Fe, Sn, or Zn in acidic medium (e.g., HCl)Refluxing temperaturesA classic and effective method, often used in industrial settings. masterorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systemsA milder reducing agent, can be selective in the presence of other reducible groups.
Tin(II) Chloride (SnCl₂)Acidic conditionsA versatile reagent for the reduction of nitroarenes.

The resulting Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a valuable intermediate for the synthesis of more complex heterocyclic systems, including fused pyrazole derivatives and compounds with potential biological activity.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Ring Activated by the Nitro Group

The electron-withdrawing nature of the nitro group significantly activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitro group. In the case of 3-nitropyrazole derivatives, the C5 position is particularly activated. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.comnih.gov The stability of this intermediate is enhanced by the presence of the nitro group, which delocalizes the negative charge. numberanalytics.comlibretexts.org

While direct SNAr reactions on this compound are not extensively detailed in the provided search results, the principles of SNAr on nitropyrazoles are well-established. researchgate.netresearchgate.net For instance, in related N-substituted 3,4-dinitropyrazoles, nucleophilic substitution occurs regioselectively at the C3 position. researchgate.net Similarly, 1-amino-3,4-dinitropyrazole undergoes regioselective substitution of the nitro group at the 3-position with S-nucleophiles. researchgate.net These examples highlight the potent activating effect of the nitro group in facilitating the displacement of a leaving group (in these cases, another nitro group) by a nucleophile.

Interactive Data Table: Examples of Nucleophilic Aromatic Substitution on Nitropyrazoles

NucleophileProduct TypeReference
S-nucleophiles (e.g., thiols)Thioether-substituted pyrazoles researchgate.netresearchgate.net
O-nucleophiles (e.g., alkoxides, phenoxides)Ether-substituted pyrazoles researchgate.net
N-nucleophiles (e.g., amines, ammonia)Amino-substituted pyrazoles researchgate.net

Reactivity of the Ester Moiety: Hydrolysis, Aminolysis, and Condensation Reactions

The methyl ester group in this compound is susceptible to various nucleophilic acyl substitution reactions, providing a handle for further molecular elaboration.

Kinetics and Thermodynamics of Ester Hydrolysis in Heterocyclic Systems

The hydrolysis of the ester to the corresponding carboxylic acid, 2-(3-nitro-1H-pyrazol-1-yl)acetic acid, can be achieved under either acidic or basic conditions. The kinetics and thermodynamics of ester hydrolysis in heterocyclic systems are influenced by both the electronic nature of the heterocyclic ring and the substituents it bears. The electron-withdrawing 3-nitro-1H-pyrazol-1-yl group is expected to facilitate the hydrolysis by stabilizing the transition state of the nucleophilic attack on the ester carbonyl. This is a general trend observed in ester hydrolysis where electron-withdrawing groups attached to the acyl portion increase the reaction rate.

Formation of Amides and Other Ester Derivatives

The ester can readily undergo aminolysis upon reaction with primary or secondary amines to form the corresponding amides. This reaction is a versatile method for introducing a wide range of substituents and for building more complex molecules. The reaction typically proceeds by nucleophilic attack of the amine on the ester carbonyl, followed by elimination of methanol.

Furthermore, transesterification reactions can be employed to replace the methyl group with other alkyl or aryl groups, leading to a variety of different esters.

Electrophilic and Nucleophilic Attack on the Pyrazole Heterocycle

The pyrazole ring itself can undergo both electrophilic and nucleophilic attack, with the regioselectivity being strongly governed by the existing substituents.

Electrophilic Attack: The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution. rrbdavc.org However, the presence of the strongly deactivating nitro group at the C3 position and the N-acetic acid methyl ester group makes the ring electron-deficient and thus less reactive towards electrophiles. Electrophilic attack, if it were to occur, would be directed to the C4 position, which is the most electron-rich carbon atom in the ring. rrbdavc.org Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, forcing conditions would likely be required for such reactions to proceed on this deactivated ring system.

Nucleophilic Attack: As previously discussed in the context of SNAr reactions (Section 3.1.2), the electron-deficient nature of the pyrazole ring in this compound makes it susceptible to nucleophilic attack. Besides the substitution of a leaving group, nucleophiles can also, in some cases, add to the ring or react in other ways. For instance, Vicarious Nucleophilic Substitution (VNS) is a known reaction for nitropyridines, where a carbanion attacks a C-H position, followed by elimination. acs.org Such reactivity could potentially be explored for the functionalization of the C5 position of the pyrazole ring in the title compound.

Site Selectivity in Ring Functionalization

The functionalization of the pyrazole ring in "this compound" is a subject of interest for creating novel derivatives with potentially useful properties. The position of substitution on the pyrazole ring is dictated by the interplay of the electronic effects of the existing substituents.

Conversely, in nucleophilic substitution reactions, the nitro group at C3 makes the carbon atom to which it is attached highly electrophilic and susceptible to attack. Studies on related N-substituted 3,4-dinitropyrazoles have shown that nucleophilic substitution occurs regioselectively at the 3-position, with the nitro group being displaced. While "this compound" does not have a second nitro group at the C4 position to further activate the ring, the principle of C3 being an active site for nucleophilic attack remains relevant.

The table below summarizes the expected site selectivity for different types of ring functionalization on "this compound" based on general principles of pyrazole chemistry.

Reaction TypeExpected Primary Site of FunctionalizationRationale
Electrophilic SubstitutionC4The C3-nitro group is a strong deactivating and meta-directing group.
Nucleophilic SubstitutionC3The C3 carbon is activated by the electron-withdrawing nitro group.
Radical FunctionalizationC4/C5Less predictable, but often favors positions with lower steric hindrance and higher electron density.

It is important to note that these are predictions based on established principles, and experimental verification is necessary to confirm the actual site selectivity for specific reactions involving "this compound."

Influence of Substituents on Reaction Pathways and Mechanisms (e.g., [2+4] cycloadditions)

The substituents on the pyrazole ring of "this compound" play a crucial role in directing the course of cycloaddition reactions. In the context of [2+4] cycloadditions (Diels-Alder reactions), the pyrazole ring itself is generally electron-rich and can act as a diene. However, the presence of the strongly electron-withdrawing nitro group at the C3 position significantly reduces the electron density of the pyrazole ring, making it a poor diene.

Conversely, the electron-deficient nature of the nitropyrazole ring could allow it to act as a dienophile in inverse-electron-demand Diels-Alder reactions. In such cases, the regioselectivity of the cycloaddition would be governed by the electronic and steric influences of both the nitro group and the N-acetic acid methyl ester group.

In 1,3-dipolar cycloaddition reactions, the pyrazole ring can act as the dipolarophile. The reactivity of the C4=C5 double bond towards 1,3-dipoles will be influenced by the substituents. The electron-withdrawing nitro group will lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrazole's double bond, making it more reactive towards electron-rich dipoles.

The N-substituent, the methyl acetate (B1210297) group, can influence the stereoselectivity of the cycloaddition by sterically hindering one face of the pyrazole ring. The regioselectivity of 1,3-dipolar cycloadditions is determined by the orbital coefficients of the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile. The nitro group at C3 will significantly polarize the C4=C5 bond, leading to a preference for one regioisomer over the other.

The following table outlines the potential influence of the substituents on cycloaddition reactions involving "this compound."

Reaction TypeRole of Pyrazole DerivativeInfluence of C3-NO2 GroupInfluence of N1-CH2COOCH3 Group
[4+2] CycloadditionDienophile (Inverse-Demand)Enhances reactivity by lowering LUMO energy.Steric hindrance can influence facial selectivity.
[3+2] CycloadditionDipolarophileEnhances reactivity towards electron-rich dipoles by lowering LUMO energy; directs regioselectivity.Steric hindrance can influence facial selectivity and may affect regioselectivity.

Metal-Catalyzed Reactions and Coordination Chemistry

The presence of multiple heteroatoms (three nitrogen atoms and two oxygen atoms) in "this compound" makes it an interesting candidate as a ligand in coordination chemistry. The pyrazole ring and the acetate group can both participate in binding to metal ions, potentially leading to the formation of metal complexes with interesting structural and catalytic properties.

Ligand Properties and Chelation Behavior of Pyrazole Derivatives

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry. The N2 atom of the pyrazole ring possesses a lone pair of electrons and is a common coordination site for metal ions. In "this compound," the carbonyl oxygen of the acetate group can also act as a donor atom.

This arrangement allows for the possibility of chelation, where the ligand binds to a metal center through both the N2 atom of the pyrazole ring and the carbonyl oxygen of the acetate group, forming a stable five-membered chelate ring. The formation of such a chelate would enhance the stability of the resulting metal complex. The nitro group at the C3 position, being electron-withdrawing, will reduce the basicity of the N2 atom, which could affect the strength of the metal-ligand bond.

The potential coordination modes of "this compound" are summarized in the table below.

Coordination ModeDonor AtomsPotential Chelate Ring Size
MonodentateN2 of pyrazole-
MonodentateO of carbonyl-
Bidentate (Chelating)N2 of pyrazole and O of carbonyl5-membered

The actual coordination behavior will depend on various factors, including the nature of the metal ion, the solvent system, and the reaction conditions.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from pyrazole-based ligands have found applications in various catalytic transformations. The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal complex.

Complexes of "this compound" could potentially be explored as catalysts in a range of reactions. For instance, copper(II) complexes of pyrazole derivatives have been shown to catalyze oxidation reactions. The specific combination of a soft nitrogen donor (from the pyrazole) and a hard oxygen donor (from the carbonyl group) in the ligand could be beneficial for stabilizing different oxidation states of a metal center, which is often a key requirement for catalytic cycles.

The electron-withdrawing nitro group on the pyrazole ring would make the metal center more electrophilic, which could enhance its catalytic activity in reactions such as Lewis acid catalysis. The steric bulk provided by the entire ligand framework can also influence the selectivity of the catalytic reaction, for example, in asymmetric catalysis if a chiral version of the ligand were to be synthesized.

Potential catalytic applications for metal complexes of "this compound" are listed below, based on the known catalytic activities of similar pyrazole-based metal complexes.

Potential Catalytic ApplicationRelevant Metal IonsRationale
Oxidation ReactionsCu(II), Fe(II/III), Mn(II/III)Pyrazole ligands are known to support oxidation catalysis.
Lewis Acid CatalysisZn(II), Sc(III), Cu(II)The electron-withdrawing nature of the ligand can enhance the Lewis acidity of the metal center.
C-C Coupling ReactionsPd(II), Ni(II), Cu(I)Pyrazole-based ligands can be effective in stabilizing catalytically active species in cross-coupling reactions.

Further research is required to synthesize and characterize metal complexes of "this compound" and to evaluate their efficacy in these and other catalytic transformations.

Iv. Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 2 3 Nitro 1h Pyrazol 1 Yl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Connectivity

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the precise connectivity of atoms and to infer conformational preferences.

For this compound, the ¹H NMR spectrum provides key information. The protons on the pyrazole (B372694) ring, the methylene (B1212753) group (-CH₂-), and the methyl group (-CH₃) each exhibit characteristic chemical shifts. The protons at positions 4 and 5 of the 3-nitropyrazole ring typically appear as doublets due to mutual coupling. The methylene protons adjacent to the pyrazole nitrogen and the ester group appear as a singlet, as does the methyl group of the ester functionality.

The ¹³C NMR spectrum complements the ¹H data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazole ring, the methylene carbon, and the methyl carbon. The chemical shifts are influenced by the electron-withdrawing nature of the attached nitro and ester groups.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data are typical predicted ranges for this class of compounds in a standard solvent like DMSO-d₆. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-4 (pyrazole) ~7.0 - 7.5 (d) -
H-5 (pyrazole) ~8.0 - 8.5 (d) -
-CH₂- ~5.3 - 5.8 (s) ~50 - 55
-OCH₃ ~3.7 - 4.0 (s) ~52 - 56
C-3 (pyrazole) - ~155 - 160
C-4 (pyrazole) - ~110 - 115
C-5 (pyrazole) - ~130 - 135

Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D spectra and for establishing detailed connectivity within the molecule. youtube.comsdsu.edue-bookshelf.deoxinst.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the signals for the H-4 and H-5 protons of the pyrazole ring, confirming their adjacent relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (¹JCH). sdsu.eduuvic.ca This allows for the unambiguous assignment of each protonated carbon. For instance, the signal for the methylene protons would show a correlation to the methylene carbon signal, and the methyl proton signal would correlate to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity (typically over two or three bonds, ²JCH and ³JCH). youtube.comsdsu.edu It connects different fragments of the molecule. Key HMBC correlations for this compound would include:

The methylene protons (-CH₂-) showing correlations to the C-5 and N-1 adjacent carbons of the pyrazole ring, as well as to the ester carbonyl carbon (C=O).

The pyrazole ring protons (H-4 and H-5) showing correlations to other ring carbons.

The methyl protons (-OCH₃) showing a correlation to the ester carbonyl carbon.

Variable temperature (VT) NMR experiments are employed to study dynamic molecular processes, such as conformational exchange or tautomerism, that occur on the NMR timescale. ox.ac.uk For pyrazole derivatives, a significant area of study is annular tautomerism, where the N-H proton can migrate between the two nitrogen atoms. However, in this compound, the nitrogen at the 1-position is substituted with the methyl acetate (B1210297) group, which locks the tautomeric form and prevents this specific dynamic process.

VT-NMR could still be useful for studying restricted rotation around single bonds, for example, the N-C bond connecting the pyrazole ring to the acetate side chain. At lower temperatures, distinct signals for different rotamers (rotational isomers) might be observed if the energy barrier to rotation is sufficiently high. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal, allowing for the calculation of the rotational energy barrier.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to its key functional groups.

Nitro Group (NO₂): The nitro group gives rise to two prominent stretching vibrations:

Asymmetric stretching (νas): Typically observed in the range of 1500-1560 cm⁻¹. For nitropyrazoles, this band is often strong and found near 1520-1540 cm⁻¹. acrhem.orgresearchgate.net

Symmetric stretching (νs): Found in the 1330-1370 cm⁻¹ region. acrhem.orgresearchgate.net The exact positions of these bands can be influenced by the electronic environment and potential hydrogen bonding interactions.

Ester Carbonyl (C=O): The stretching vibration of the ester carbonyl group is a very strong and sharp band in the IR spectrum, typically appearing in the range of 1735-1750 cm⁻¹. The position can shift depending on conjugation and the electronic nature of substituents.

Other Vibrations: Other characteristic bands include C-H stretching from the pyrazole ring and alkyl groups (around 2850-3150 cm⁻¹), C=N and C=C stretching from the pyrazole ring (1400-1600 cm⁻¹), and C-O stretching from the ester group (1100-1300 cm⁻¹).

Table 4.2: Characteristic FT-IR and Raman Frequencies for this compound

Functional Group Vibrational Mode Typical FT-IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1520 - 1560 (Strong) 1520 - 1560 (Medium)
Nitro (NO₂) Symmetric Stretch 1330 - 1370 (Strong) 1330 - 1370 (Strong)
Ester (C=O) Carbonyl Stretch 1735 - 1750 (Very Strong) 1735 - 1750 (Weak)
Pyrazole Ring C=N, C=C Stretch 1400 - 1600 (Medium-Strong) 1400 - 1600 (Medium-Strong)
Ester (C-O) C-O-C Stretch 1100 - 1300 (Strong) 1100 - 1300 (Medium)

While this compound lacks a traditional hydrogen bond donor like an N-H or O-H group, it can act as a hydrogen bond acceptor through the oxygen atoms of the nitro and ester carbonyl groups. nih.gov In the solid state or in protic solvents, weak C-H···O or C-H···N hydrogen bonds can form. researchgate.netnih.gov These interactions involve the pyrazole ring C-H protons acting as weak donors and the oxygen or nitrogen atoms acting as acceptors.

These weak intermolecular interactions can be studied using vibrational spectroscopy. The formation of hydrogen bonds typically causes a slight redshift (shift to lower frequency) and broadening of the stretching bands of the participating groups (e.g., C=O and NO₂). Comparing the spectra in non-polar solvents with those in protic solvents or in the solid state can reveal the presence and relative strength of these interactions. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation and how molecules pack together in the crystal lattice. nih.gov

Although a specific crystal structure for this compound is not widely published, analysis of related nitropyrazole structures reveals common features. atlantis-press.comresearchgate.netresearchgate.net The pyrazole ring is typically planar. atlantis-press.com The nitro group may be coplanar with the ring or slightly twisted, depending on steric hindrance and crystal packing forces. The conformation of the methyl acetate side chain, particularly the torsion angles around the N1-CH₂ and CH₂-C=O bonds, would be determined by steric and electronic effects, as well as by intermolecular interactions within the crystal.

Table 4.3: Expected Crystallographic Parameters for a Nitropyrazole Derivative Note: This table presents typical data for compounds in this class and is for illustrative purposes.

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c, P-1
N1-N2 Bond Length ~1.35 - 1.38 Å
C3-N(O₂) Bond Length ~1.45 - 1.48 Å
C=O Bond Length ~1.20 - 1.22 Å
Pyrazole Ring Planar or near-planar

Crystal Packing and Supramolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, researchers can identify key interactions that govern the crystal packing. For a molecule like this compound, which contains hydrogen bond donors and acceptors, a nitro group, and an aromatic pyrazole ring, a complex network of supramolecular interactions is anticipated.

The analysis of related nitropyrazole structures reveals that crystal packing is often dominated by specific types of contacts. nih.govrsc.orgmdpi.com The dnorm map would likely highlight intense red spots corresponding to short intermolecular contacts, primarily C—H···O hydrogen bonds involving the oxygen atoms of the nitro and carbonyl groups and hydrogen atoms from adjacent molecules.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. Based on studies of similar pyrazole derivatives, the most significant contributions to the crystal packing are expected from H···H, O···H/H···O, and C···H/H···C contacts. nih.govmdpi.com The relative contributions of these contacts are summarized in the interactive table below, based on representative data from analogous compounds.

Interactive Data Table: Expected Intermolecular Contact Contributions from Hirshfeld Surface Analysis Note: Data is representative of similarly functionalized pyrazole compounds.

Intermolecular Contact TypeExpected Contribution (%)Significance in Crystal Packing
H···H40 - 55%Represents the high proportion of hydrogen atoms on the molecular surface.
O···H / H···O20 - 40%Indicates the presence of significant C—H···O hydrogen bonding, primarily involving the nitro and carbonyl groups. chemscene.com
C···H / H···C5 - 15%Relates to weaker C-H···π interactions with the pyrazole ring.
N···H / H···N1 - 10%Suggests potential weak interactions with the pyrazole ring nitrogen atoms. nih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in the Pyrazole and Acetate Moieties

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, confirming the molecular geometry. While specific crystallographic data for this compound is not publicly available, the expected geometric parameters can be reliably inferred from the established structures of related pyrazole and acetate compounds. mdpi.comresearchgate.netiucr.orgmdpi.com

The pyrazole ring is expected to be essentially planar due to its aromatic character. mdpi.com The introduction of the nitro group at the C3 position and the acetate substituent at the N1 position will induce minor distortions in the ring's bond angles. The bond lengths within the pyrazole ring are expected to be intermediate between typical single and double bonds, which is characteristic of an aromatic system. mdpi.com

Interactive Data Table: Typical Geometric Parameters for Pyrazole and Acetate Moieties Note: Values are based on published data for structurally similar compounds.

ParameterMoietyAtoms InvolvedExpected Value
Bond LengthPyrazoleN1—N2~ 1.35 Å
Bond LengthPyrazoleN2—C3~ 1.33 Å
Bond LengthPyrazoleC3—C4~ 1.42 Å
Bond LengthPyrazoleC4—C5~ 1.36 Å
Bond LengthPyrazoleC5—N1~ 1.37 Å
Bond LengthPyrazoleC3—N(nitro)~ 1.45 Å
Bond LengthAcetateC=O~ 1.21 Å
Bond LengthAcetateC—O(methyl)~ 1.33 Å
Bond AnglePyrazoleC5—N1—N2~ 112°
Bond AnglePyrazoleN1—N2—C3~ 105°
Bond AnglePyrazoleN2—C3—C4~ 111°
Bond AngleAcetateO=C—O~ 125°

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₆H₇N₃O₄. chemscene.com HRMS analysis would be used to verify this composition by comparing the experimentally measured mass of the molecular ion to the theoretically calculated exact mass.

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₆H₇N₃O₄
Calculated Exact Mass ([M+H]⁺)186.0458 Da
Expected Found Mass ([M+H]⁺)186.0458 ± 0.0005 Da

The close agreement between the calculated and found masses provides high confidence in the compound's elemental formula, a standard requirement for the characterization of new chemical entities.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. In a typical experiment, the protonated molecular ion ([M+H]⁺, m/z 186.05) of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule.

The fragmentation of this compound is expected to follow pathways characteristic of both nitropyrazoles and methyl esters. researchgate.netlibretexts.org Key fragmentation events would include:

Loss of the nitro group: A characteristic fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da).

Cleavage of the ester group: Common losses from the methyl acetate side chain include the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) or the entire methoxycarbonyl group (•COOCH₃, 59 Da).

Pyrazole ring cleavage: Following initial losses, the pyrazole ring itself can fragment, often through the elimination of neutral molecules like HCN (27 Da). researchgate.net

A plausible fragmentation pathway starting from the [M+H]⁺ ion is detailed in the table below.

Interactive Data Table: Proposed MS/MS Fragmentation Pathway

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossFragment Identity
186.05140.04NO₂ (46.01 Da)[M+H - NO₂]⁺
186.05127.04•COOCH₃ (59.01 Da)[M+H - •COOCH₃]⁺
140.04112.04CO (28.00 Da)[M+H - NO₂ - CO]⁺
140.0482.03•COOCH₃ (59.01 Da)[M+H - NO₂ - •CH₂COOCH₃]⁺ (Pyrazole Ring Fragment)
127.0481.03NO₂ (46.01 Da)[M+H - •COOCH₃ - NO₂]⁺ (Pyrazolyl Cation)

This detailed fragmentation analysis, combined with HRMS and crystallographic data, provides a comprehensive and unambiguous structural elucidation of this compound.

V. Computational Chemistry and Theoretical Studies on Methyl 2 3 Nitro 1h Pyrazol 1 Yl Acetate

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

There is no available research detailing MD simulations that would describe the compound's dynamic behavior, stability, and interactions within a solvent environment.

Consequently, without access to dedicated scholarly research or database entries for Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, a scientifically accurate and detailed article adhering to the requested structure cannot be generated at this time.

Conformational Sampling in Solution

Conformational analysis is crucial for understanding a molecule's three-dimensional structure, which in turn governs its physical properties and biological interactions. For this compound, the primary sources of conformational flexibility are the rotation around the single bonds of the acetate (B1210297) side chain.

Theoretical methods such as Density Functional Theory (DFT) or semi-empirical methods can be used to perform a systematic scan of the potential energy surface (PES) by rotating key dihedral angles. mdpi.com The main rotatable bonds in this compound are the N1-C(H₂) bond connecting the pyrazole (B372694) ring to the acetate group and the C(H₂)-C(O) bond within the side chain. Another important structural parameter is the dihedral angle of the nitro group relative to the pyrazole ring. In related nitropyrazole structures, the nitro group often adopts a nearly planar conformation with the pyrazole ring to maximize conjugation, though steric hindrance can cause it to twist. mdpi.com

In a solution-phase study, conformational sampling would be performed using methods like Monte Carlo simulations or molecular dynamics (MD), often incorporating an implicit solvent model to account for the dielectric effect of the medium. researchgate.net These simulations would identify low-energy conformers that are likely to be populated at a given temperature. The results would typically be presented as a table of relative energies for the most stable conformers, characterized by their defining dihedral angles.

Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical data for the most stable conformers that would be identified through computational sampling.

ConformerDihedral Angle 1 (C5-N1-CH₂-C=O)Dihedral Angle 2 (N1-CH₂-C=O-O)Relative Energy (kcal/mol)
A~0°~180°0.00
B~180°~180°+1.5
C~90°~0°+3.2

Solvent-Solute Interactions and Aggregation Behavior

The interaction between a solute and solvent molecules dictates solubility, chemical reactivity, and spectral properties. Computational methods can model these interactions to predict how this compound behaves in different solvents.

Solvent-Solute Interactions: These are typically studied using either implicit or explicit solvent models.

Implicit Models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient for calculating how solvent polarity affects the solute's electronic structure and conformational energies. researchgate.net

Explicit Models: Individual solvent molecules are included in the simulation box around the solute. This method, often used in molecular dynamics (MD) simulations, provides detailed information on specific interactions like hydrogen bonding between the solvent and the solute's nitro or ester groups. nih.gov

For this compound, the polar nitro and ester functionalities are expected to engage in significant dipole-dipole interactions with polar solvents. Time-Dependent DFT (TD-DFT) calculations combined with these solvent models can predict solvatochromic shifts in the molecule's UV-Vis absorption spectrum. qnl.qa

Aggregation Behavior: In concentrated solutions or the solid state, molecules may self-assemble or aggregate. For aromatic and heteroaromatic compounds like nitropyrazoles, π-π stacking interactions between the pyrazole rings are a primary driving force for aggregation. Computational studies can investigate the geometry and binding energy of dimers and larger clusters. mdpi.com MD simulations are particularly useful for observing the dynamics of aggregation and predicting the most stable packing arrangements. mdpi.com

Reaction Mechanism Elucidation via Transition State Search and Potential Energy Surfaces

Understanding the mechanism of a chemical reaction involves mapping the lowest energy path from reactants to products on the potential energy surface (PES). researchgate.net The highest point along this path is the transition state (TS), which represents the kinetic barrier to the reaction. github.ionih.gov Computational chemistry is essential for locating these unstable transition state structures and characterizing the reaction pathways.

Calculation of Activation Barriers and Reaction Pathways

The activation barrier (or activation free energy, ΔG‡) of a reaction is the energy difference between the transition state and the reactants. Its calculation is a cornerstone of computational reaction dynamics. The general procedure involves:

Locating Stationary Points: The geometries of the reactants, products, and transition state(s) are optimized using methods like DFT.

Frequency Calculations: A vibrational frequency analysis is performed at each optimized geometry. A stable minimum (reactant or product) has all real frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. scm.com

Energy Calculation: The electronic energies are calculated, and thermal corrections are added to obtain the free energies at a specific temperature. The activation energy is then the difference in free energy between the TS and the reactants. researchgate.net

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the desired reactants and products on the PES. researchgate.net

These calculations provide quantitative predictions of reaction rates and can reveal the feasibility of different competing pathways. researchgate.netresearchgate.net

Isomerization Mechanisms (e.g., N-nitro to C-nitro rearrangement)

A well-documented reaction for nitropyrazoles is the thermal rearrangement of an N-nitro group to a C-nitro group on the pyrazole ring. acs.orgacs.org For instance, 1-nitropyrazole (B188897) (an N-nitropyrazole) can be thermally rearranged to form 3-nitropyrazole and 5-nitropyrazole (C-nitropyrazoles). acrhem.org This type of isomerization is highly relevant to the chemistry of compounds like this compound, as similar rearrangements could potentially occur under certain conditions.

Theoretical studies have been conducted on the isomerization of the parent N-nitropyrazole molecule to shed light on the mechanism. A computational study using DFT proposed several possible pathways for this rearrangement. The lowest energy pathway was identified, and its activation barrier was calculated, showing good agreement with experimental results. researchgate.net Such a mechanism typically involves an intramolecular migration of the nitro group via a high-energy transition state.

While specific calculations for this compound are not available, the data from the parent N-nitropyrazole system provides a valuable model for the type of information that would be obtained.

Table 2: Calculated Activation Barrier for the Isomerization of N-Nitropyrazole to 2H-3-Nitropyrazole Data adapted from theoretical studies on the parent N-nitropyrazole system as an illustrative example. researchgate.net

Reaction PathwayMethodCalculated Activation Energy (kcal/mol)
IsomerizationDFT (B3LYP)~38-40

Vi. Applications in Advanced Chemical Synthesis and Material Science

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate as a Versatile Synthetic Intermediate

The chemical reactivity of this compound makes it a valuable building block for the construction of intricate molecular frameworks. The presence of multiple functional groups allows for a variety of chemical transformations, enabling its use as a foundational element in the synthesis of more complex structures.

This compound serves as a key starting material in the synthesis of various fused heterocyclic systems. The pyrazole (B372694) ring itself is a common core in many biologically active compounds, and the substituents on this starting material provide handles for further cyclization reactions. For instance, the ester group can be hydrolyzed and converted into other functionalities, while the nitro group can be reduced to an amino group, which is a common precursor for building additional rings.

One important class of compounds that can be synthesized from pyrazole derivatives are pyrazolo[1,5-a]pyrimidines. These are typically formed through the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. By reducing the nitro group of this compound to an amine and subsequently modifying the acetate (B1210297) group, access to the necessary precursors for pyrazolo[1,5-a]pyrimidine (B1248293) synthesis can be achieved. These fused heterocycles are of significant interest due to their potential as kinase inhibitors in cancer therapy. nih.govresearchgate.netnih.govmdpi.com

Another significant heterocyclic system derived from pyrazole precursors is the pyrazolo[3,4-b]pyridine scaffold. The synthesis of these structures often involves the reaction of a 5-aminopyrazole-4-carbaldehyde or a related derivative with a compound containing an active methylene (B1212753) group. The functional groups on this compound can be chemically manipulated to introduce the required functionalities for the construction of the pyridine (B92270) ring fused to the pyrazole core.

Furthermore, pyrazolotriazines represent another class of fused heterocycles that can be accessed from appropriately substituted pyrazole intermediates. The synthesis of these compounds typically involves the reaction of an aminopyrazole with a 1,2-dicarbonyl compound or a similar reagent.

The versatility of this compound as a precursor is summarized in the table below, highlighting the potential heterocyclic architectures that can be derived from it.

Precursor Derivative (from this compound)ReagentResulting Heterocyclic Architecture
5-Amino-1H-pyrazole-3-acetic acid derivativeβ-Dicarbonyl compoundPyrazolo[1,5-a]pyrimidine
5-Amino-1H-pyrazole-3-carbaldehyde derivativeActive methylene compoundPyrazolo[3,4-b]pyridine
3-Amino-1H-pyrazole-4-carboxylic acid derivative1,2-Dicarbonyl compoundPyrazolotriazine

Beyond fused heterocycles, this compound is a valuable building block for synthesizing multifunctional organic molecules that may not necessarily be fused ring systems. The nitro group is a versatile functional group that can participate in various transformations. It can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of Schiff bases. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to amides, esters, or other acid derivatives.

This dual functionality allows for the stepwise or orthogonal introduction of different molecular fragments, leading to the creation of molecules with tailored properties. For instance, the pyrazole core can be linked to other aromatic or heterocyclic systems through the acetate side chain, while the nitro group can be used to introduce a different functionality at another position of the molecule. This modular approach is highly valuable in the design and synthesis of novel compounds for various applications, including energetic materials. mdpi.com

Research and Development of Novel Agrochemical Active Ingredients and Research Tools

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides containing this heterocyclic core. This compound serves as a valuable starting material for the synthesis of new agrochemical candidates.

Structure-Activity Relationship (SAR) studies are crucial for the optimization of lead compounds in agrochemical research. By systematically modifying the structure of a molecule and evaluating its biological activity, researchers can identify the key structural features responsible for its desired effect. The functional groups on this compound provide convenient points for chemical modification to generate a library of analogues for SAR studies.

For example, in the development of new fungicides, the ester group can be converted to a series of amides by reacting the corresponding carboxylic acid with various amines. The resulting carboxamides can then be tested for their fungicidal activity. Similarly, the nitro group can be reduced and the resulting amine can be derivatized to explore the effect of different substituents at this position on the biological activity. These studies help in understanding how the size, shape, and electronic properties of the substituents influence the interaction of the molecule with its biological target. nih.govresearchgate.netmdpi.com

A hypothetical SAR study starting from this compound for the development of a new fungicide is outlined in the table below.

Modification on this compoundRationale for SAR StudyPotential Impact on Fungicidal Activity
Conversion of the ester to a series of amidesTo explore the effect of different substituents on the carboxamide nitrogen.May improve binding to the target enzyme.
Reduction of the nitro group and derivatization of the resulting amineTo investigate the influence of substituents at the 3-position of the pyrazole ring.Could enhance potency and spectrum of activity.
Introduction of substituents on the pyrazole ringTo probe the steric and electronic requirements for optimal activity.May lead to improved efficacy and selectivity.

This compound can be utilized to design and synthesize novel pyrazole-based pesticide analogs for investigational purposes. This includes the synthesis of compounds that can act as probes to study the mode of action of existing pesticides or to identify new biological targets.

For instance, by incorporating a fluorescent tag or a reactive group into the molecule, researchers can create tools to visualize the localization of the pesticide within the target organism or to identify the proteins it interacts with. The versatile chemistry of this compound allows for the introduction of such tags at specific positions in the molecule.

Furthermore, this compound can be used to synthesize analogs of known pesticides with modified properties, such as improved metabolic stability or altered spectrum of activity. These investigational compounds are essential for understanding the factors that govern the efficacy and selectivity of pyrazole-based pesticides. biorxiv.orgnih.govnih.gov

Applications in Pharmaceutical Lead Compound Research and Development (excluding clinical data)

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, and this compound serves as a valuable starting point for the discovery and development of new pharmaceutical lead compounds. The structural motifs accessible from this intermediate are relevant to a range of therapeutic areas.

The development of kinase inhibitors is a major focus in cancer research. Many approved and investigational kinase inhibitors feature a pyrazole core. The pyrazolo[1,5-a]pyrimidine scaffold, which can be synthesized from derivatives of this compound, is a known "hinge-binding" motif for many kinases. By elaborating the structure with different substituents, medicinal chemists can design potent and selective inhibitors of specific kinases implicated in cancer progression. ed.ac.uknih.govsci-hub.senih.gov

Inflammation is another area where pyrazole derivatives have shown significant therapeutic potential. The anti-inflammatory drug celecoxib, a selective COX-2 inhibitor, contains a pyrazole ring. The functional handles on this compound allow for the synthesis of a variety of pyrazole-containing molecules that can be screened for anti-inflammatory activity. For example, the acetate side chain can be used to introduce pharmacophores known to interact with inflammatory targets. researchgate.net

The table below summarizes some of the potential pharmaceutical applications of compounds derived from this compound.

Therapeutic AreaTarget ClassExample Scaffold from Precursor
OncologyKinase InhibitorsPyrazolo[1,5-a]pyrimidine
InflammationCOX-2, other inflammatory mediatorsSubstituted Pyrazole Carboxamides
Infectious DiseasesVarious microbial enzymesFunctionalized Pyrazole Derivatives

Scaffold Modification for Drug Discovery Research

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, particularly as kinase inhibitors for targeted cancer therapies. nih.govmdpi.comresearchgate.net The structure of this compound is particularly amenable to scaffold modification, a key strategy in drug discovery for developing new molecular entities with improved efficacy, selectivity, and pharmacokinetic properties.

Researchers can leverage the compound's functional groups for various transformations:

The Nitro Group: The nitro group can be reduced to an amino group, which then serves as a handle for a wide array of subsequent reactions. This amino functionality can be acylated, alkylated, or used to form ureas, thioureas, and sulfonamides, introducing diverse substituents to probe structure-activity relationships (SAR). nih.gov

The Pyrazole Ring: The carbon atoms on the pyrazole ring can undergo electrophilic substitution reactions, allowing for the introduction of halogens or other functional groups, further diversifying the scaffold.

The Acetate Side Chain: The ester moiety can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form a library of amide derivatives, a common strategy to enhance binding interactions with biological targets. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical diversification.

These modifications allow for the systematic exploration of the chemical space around the core pyrazole structure, aiming to optimize interactions with specific biological targets. The pyrazole scaffold itself is a key component in drugs that target protein kinases, which are crucial in cancer pathology. researchgate.net

Table 1: Potential Scaffold Modifications of this compound and Their Rationale in Drug Discovery

Structural MoietyPotential ReactionResulting Functional GroupRationale for Drug Discovery
Nitro GroupReductionAmino (-NH₂)Introduce new vectors for substitution; form amides, sulfonamides, ureas.
Acetate Side ChainHydrolysisCarboxylic Acid (-COOH)Form amide libraries to probe binding pockets; improve solubility.
Acetate Side ChainReductionAlcohol (-CH₂OH)Introduce ether or ester linkages for further modification.
Pyrazole RingElectrophilic HalogenationHalogenated PyrazoleModulate electronic properties and metabolic stability; serve as a handle for cross-coupling.

Role in Combinatorial Chemistry Libraries for Investigational Compounds

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse molecules for high-throughput screening. genescells.ru this compound is an ideal starting material for building combinatorial libraries due to its multiple points of diversification.

A typical combinatorial synthesis strategy using this compound might involve a multi-step sequence where each step introduces a new element of diversity. For instance:

Core Modification: The nitro group is reduced to an amine.

First Library Generation: The resulting amine is reacted with a diverse set of carboxylic acids or sulfonyl chlorides to create a library of amides or sulfonamides.

Second Library Generation: In parallel or subsequently, the methyl ester is hydrolyzed to a carboxylic acid. This acid is then reacted with a diverse library of amines.

By combining different sets of building blocks at each stage, a large and structurally diverse library of novel pyrazole derivatives can be synthesized efficiently. These libraries are then screened against various biological targets, such as protein kinases, to identify "hit" compounds. researchgate.net The identified hits can then be further optimized in a more focused medicinal chemistry effort. The pyrazole scaffold is a well-established pharmacophore, and libraries based on this core are of significant interest for discovering new investigational compounds. nih.govnih.gov

Utilization in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Beyond its applications in life sciences, the chemical structure of this compound makes it a precursor for designing ligands used in materials science, specifically for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Ligand Design and Self-Assembly Processes

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. researchgate.net The properties of a MOF—such as its pore size, shape, and chemical functionality—are directly determined by the geometry and chemical nature of the ligand. rsc.org Pyrazole-based ligands are frequently used in the construction of MOFs due to the ability of the nitrogen atoms in the pyrazole ring to coordinate effectively with metal centers. researchgate.netmdpi.com

To be used as a ligand, this compound would typically be chemically modified first, most commonly by hydrolyzing the methyl ester to form 2-(3-nitro-1H-pyrazol-1-yl)acetic acid. This resulting molecule possesses two distinct coordination sites:

The two nitrogen atoms of the pyrazole ring.

The two oxygen atoms of the carboxylate group.

This multi-functional nature allows it to bridge multiple metal centers, facilitating the self-assembly process that leads to the formation of extended one-, two-, or three-dimensional networks. mdpi.comrsc.org The specific structure that assembles depends on the coordination preference of the chosen metal ion, the geometry of the ligand, and the reaction conditions (e.g., temperature, solvent). The nitro group remains as a functionality decorating the pores of the resulting MOF, potentially influencing its chemical properties.

Potential for Catalytic or Adsorption Applications within Materials Science

The tailored porosity and high surface area of MOFs make them promising materials for applications in catalysis and adsorption. rsc.orgresearchgate.netmdpi.com MOFs built from ligands derived from this compound could have potential in these areas.

Adsorption: The presence of the nitro group within the pores of the MOF would significantly increase the polarity of the internal surface. This could lead to selective adsorption of polar molecules over nonpolar ones, a desirable property for gas separation or purification processes. researchgate.net For example, such a material could be investigated for the selective capture of polar volatile organic compounds (VOCs). researchgate.net

Catalysis: The metal nodes within the MOF structure can act as Lewis acid catalytic sites. Furthermore, the organic ligand itself can be designed to incorporate catalytic functionalities. The pyrazole ring and the nitro group could influence the electronic environment of the metal centers, thereby tuning their catalytic activity. mdpi.com MOFs are widely studied as supports for catalytic nanoparticles or as catalysts in their own right for various organic transformations.

Table 2: Potential Applications of MOFs Derived from this compound

Application AreaRelevant MOF FeaturePotential Use Case
Adsorption/Separation High surface area; Polar nitro groups lining poresSelective capture of polar gases or vapors from mixtures. researchgate.netresearchgate.net
Heterogeneous Catalysis Exposed metal centers (Lewis acid sites); Functionalized organic linkersCatalyzing organic reactions, such as condensations or oxidations. mdpi.com
Sensing Changes in optical or electronic properties upon guest bindingChemical sensors for detecting specific polar analytes.

Vii. Advanced Analytical Methodologies for Characterization and Quantification of Methyl 2 3 Nitro 1h Pyrazol 1 Yl Acetate in Complex Matrices

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate from related substances and impurities. The choice of technique is dictated by the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely adopted technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. openaccessjournals.comijprajournal.com Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, intermediates, and degradation products. up.ac.za

Research Findings: While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methodologies for related pyrazole (B372694) derivatives provide a strong foundation for method development. up.ac.zanih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for pyrazole analysis. A typical system would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

A hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound could employ the following parameters:

Stationary Phase: A Shim-pack GIST C18 column (or equivalent) is suitable for retaining the moderately polar pyrazole derivative. up.ac.za

Mobile Phase: An isocratic or gradient elution using a binary mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) would be effective. up.ac.zasielc.com The organic phase disrupts the hydrophobic interactions with the stationary phase, allowing for the elution of the compound.

Detection: A Photodiode Array (PDA) or UV-Vis detector would be appropriate, as the nitroaromatic system of the pyrazole ring is expected to have strong chromophores, absorbing UV light. up.ac.za

Quantification: For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The peak area of the analyte is directly proportional to its concentration, allowing for precise quantification in a given sample. up.ac.za

ParameterTypical ConditionRationale/Reference
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Effective for separating moderately polar organic molecules. up.ac.za
Mobile PhaseAcetonitrile:Water with 0.1% TFA (e.g., 70:30 v/v)Commonly used for pyrazole derivatives, providing good peak shape and resolution. up.ac.zasielc.com
Flow Rate0.5 - 1.0 mL/minStandard flow rate for analytical scale columns ensuring efficiency. up.ac.za
DetectionPDA/UV at ~254 nm or λmaxThe aromatic pyrazole and nitro group provide strong UV absorbance for sensitive detection. nih.gov
Injection Volume10 - 20 µLTypical volume for analytical HPLC to avoid column overload. up.ac.za
Column Temperature25 - 30 °CControlled temperature ensures reproducible retention times. up.ac.za

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. ijprajournal.comnih.gov For a compound like this compound, which has a moderate molecular weight, direct GC analysis may be possible, but its polarity and thermal stability are critical considerations. Nitroaromatic compounds can sometimes be susceptible to thermal degradation in the high-temperature environment of the GC injector and column. nist.gov

Research Findings: To overcome issues of thermal lability or insufficient volatility, derivatization is a common strategy for analyzing polar compounds like pyrazole derivatives by GC-MS. nist.gov For instance, trimethylsilyl (B98337) (TMS) derivatives can be prepared to increase volatility and thermal stability. nist.gov

Impurity profiling is a key application of GC-MS. The high separation efficiency of the gas chromatograph combined with the powerful identification capabilities of the mass spectrometer allows for the detection and structural elucidation of trace-level impurities. nih.govthermofisher.comresearchgate.net The mass spectrometer fragments the eluting compounds into characteristic patterns (mass spectra), which act as molecular fingerprints. Analysis of these fragmentation patterns can help identify process-related impurities or degradation products. Studies on the fragmentation of the pyrazole ring show characteristic losses of molecules like HCN and N₂, which aids in structural confirmation. researchgate.net

ParameterTypical ConditionRationale/Reference
ColumnCapillary column (e.g., DB-5ms, HP-5ms)Provides high-resolution separation for complex mixtures. researchgate.net
Carrier GasHelium or HydrogenInert gases used as the mobile phase in GC. ijprajournal.com
Oven ProgramTemperature gradient (e.g., 100°C to 300°C)Separates compounds based on their boiling points and volatility. researchgate.net
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching. researchgate.net
DetectorMass Spectrometer (Quadrupole or ToF)Provides mass information for identification and structural elucidation of impurities. nih.govthermofisher.com
DerivatizationSilylation (e.g., with BSTFA) if neededIncreases volatility and thermal stability of polar analytes. nist.gov

This compound is an achiral molecule as it does not possess a stereogenic center. Therefore, chiral chromatography is not applicable for the separation of its enantiomers.

However, if a chiral center were introduced into the molecule—for instance, by modification of the acetate (B1210297) side chain to include a stereogenic carbon—then chiral chromatography would become an essential tool for separating the resulting enantiomers. mdpi.com

Research Findings: The enantiomeric separation of chiral pyrazole and pyrazoline derivatives is well-documented in scientific literature. nih.govacs.orgresearchgate.netnih.gov Chiral HPLC is the predominant technique, utilizing chiral stationary phases (CSPs) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for resolving a wide range of pyrazole racemates. nih.govacs.orgnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. Mobile phases in either normal-phase (e.g., hexane/isopropanol) or polar organic modes are typically used to achieve baseline separation. nih.govresearchgate.net

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods are valuable for probing the redox characteristics of molecules, providing insight into their electronic structure and potential for undergoing oxidation or reduction reactions. For this compound, the presence of the electrochemically active nitro group makes these techniques particularly informative. researchgate.net

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of species in solution. analis.com.my By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that provides information on the oxidation and reduction potentials of the analyte. nih.gov

Research Findings: The electrochemical behavior of this compound is expected to be dominated by the reduction of the nitro group (-NO₂). The reduction of aromatic nitro compounds is a well-studied process. researchgate.net In aprotic media, it typically proceeds via a one-electron reduction to form a stable radical anion. In protic media, the reduction is more complex and often involves multiple electrons and protons, leading to the formation of hydroxylamine (B1172632) and subsequently amine (-NH₂) functionalities. researchgate.net

CV studies on related nitro-pyrazole and nitroaromatic compounds show irreversible or quasi-reversible reduction peaks. researchgate.netnih.gov The precise potential at which this reduction occurs depends on the solvent, pH, and the electronic environment of the nitro group. The electron-withdrawing nature of the pyrazole ring would influence the reduction potential.

ParameterTypical SetupPurpose/Reference
Working ElectrodeGlassy Carbon or PlatinumProvides a surface for the electron transfer reaction. dtu.dk
Reference ElectrodeAg/AgCl or SCEMaintains a constant reference potential. analis.com.my
Counter ElectrodePlatinum wireCompletes the electrical circuit. iyte.edu.tr
Solvent/ElectrolyteDMF or Acetonitrile with 0.1 M TBAPF₆Provides a conductive, inert medium for the experiment. nih.gov
Scan Rate50 - 200 mV/sControls the speed of the potential sweep. dtu.dk
Expected ProcessReduction of the nitro group (-NO₂)The nitro group is a primary electroactive site in the molecule. researchgate.net

Coulometry is an analytical method where the quantity of a substance is determined by measuring the total electric charge (in coulombs) required to completely electrolyze it. iyte.edu.tr Controlled-potential coulometry is particularly suited for quantitative studies of redox reactions identified by cyclic voltammetry.

Research Findings: This technique could be applied to precisely quantify this compound by leveraging the complete reduction of its nitro group. The reduction of a nitro group to a primary amine is a well-defined six-electron process in aqueous acidic media. libretexts.org

The procedure would involve setting the potential of the working electrode at a value determined from CV to be sufficient for the exhaustive reduction of the nitro group. The electrolysis is carried out until the current decays to a negligible level. By integrating the current over time, the total charge (Q) is obtained. According to Faraday's law, the number of moles (n) of the analyte can be calculated:

n = Q / (z * F)

Where:

Q is the total charge in coulombs.

z is the number of electrons transferred per molecule (e.g., 6 for the reduction of -NO₂ to -NH₂). libretexts.org

F is the Faraday constant (96,485 C/mol).

Coulometric analysis offers the advantage of being an absolute method that does not require calibration with external standards, providing high accuracy and precision for quantitative redox studies. libretexts.orgmdpi.com

Spectrophotometric Quantification in Research Contexts

Spectrophotometric methods offer rapid and non-destructive means to quantify chromophoric molecules. These techniques are based on the principle that a molecule's concentration in a solution is proportional to the amount of light it absorbs at a specific wavelength.

UV-Visible (UV-Vis) spectroscopy is a versatile analytical tool for quantifying compounds containing unsaturated bonds and heteroatoms, such as this compound. The absorbance of UV or visible light by the molecule facilitates the promotion of electrons from lower to higher energy molecular orbitals. The relationship between absorbance and concentration is defined by the Beer-Lambert law, making it a cornerstone for quantitative analysis in reaction kinetics and quality control.

The structure of this compound contains several chromophores: the nitropyrazole ring system and the carbonyl group of the ester. These features give rise to characteristic electronic transitions upon absorption of UV-Vis radiation. The primary transitions include:

π → π* transitions: These high-energy transitions occur within the conjugated pyrazole ring system.

n → π* transitions: These lower-energy transitions involve the promotion of non-bonding electrons from the nitrogen and oxygen atoms (of the nitro and ester groups) to anti-bonding π* orbitals.

While specific experimental spectral data for this compound is not extensively published, the absorption maxima (λmax) can be inferred from structurally similar compounds. For instance, pyrazole itself has minimal absorption above 240 nm, but the addition of a nitro group, a powerful auxochrome and chromophore, shifts the absorption to significantly longer wavelengths. nih.gov The 3-nitrotyrosine (B3424624) chromophore, for example, absorbs strongly around 356 nm in acidic conditions. researchgate.net It is therefore expected that this compound would exhibit strong absorbance in the UVA range (315-400 nm).

Table 1: Predicted Electronic Transitions and Absorption Maxima for this compound

Electronic TransitionAssociated ChromophorePredicted λmax Region (nm)Relative Intensity
π → πNitropyrazole Ring250 - 300High
n → πNitro Group (NO₂)320 - 380Low to Medium
n → π*Ester Carbonyl (C=O)280 - 310Low

In the context of reaction monitoring, UV-Vis spectroscopy serves as a powerful real-time analytical method. spectroscopyonline.com The synthesis of this compound can be monitored by tracking the change in absorbance at a wavelength specific to the product. researchgate.net As the reaction progresses, the formation of the conjugated nitropyrazole system leads to an increase in absorbance at its characteristic λmax, allowing for the calculation of reaction rates and determination of the reaction endpoint. spectroscopyonline.comoxinst.com

Fluorimetric analysis, or spectrofluorometry, is an exceptionally sensitive technique used to detect and quantify fluorescent molecules. The parent compound, this compound, is not expected to be fluorescent. The presence of the nitro (NO₂) group, a strong electron-withdrawing group, typically quenches fluorescence through non-radiative decay processes.

Therefore, for fluorimetric analysis to be applicable, the compound must first undergo chemical derivatization to introduce a fluorescent reporter or to convert the nitro group into a functionality that permits fluorescence. A common and effective strategy involves the reduction of the nitro group to an amine (NH₂). This resulting amino-pyrazole derivative can then be reacted with a fluorogenic reagent to yield a highly fluorescent product.

A well-established parallel for this process is the derivatization of 3-nitrotyrosine-containing peptides. nih.gov In that methodology, the nitro group is reduced to an amine and subsequently tagged with a fluorescent probe. nih.gov This same principle can be applied to this compound.

Hypothetical Derivatization Scheme:

Reduction: The nitro group of the target compound is selectively reduced to an amine group, forming Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate. This can be achieved using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation.

Fluorogenic Tagging: The newly formed primary amine is then reacted with a fluorogenic reagent, such as dansyl chloride or fluorescamine. This reaction forms a stable, highly fluorescent derivative that can be quantified with high sensitivity.

Table 2: Hypothetical Fluorimetric Derivatization and Analysis

StepDescriptionExample ReagentExpected Outcome
1. ActivationReduction of the nitro group to a primary amine.Sodium Dithionite (Na₂S₂O₄)Formation of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate.
2. DerivatizationTagging the amine with a fluorescent probe.Dansyl ChlorideCreation of a highly fluorescent dansylated derivative.
3. QuantificationMeasurement of fluorescence intensity.SpectrofluorometerQuantification at low concentrations (pM to nM range).

This derivatization strategy transforms a non-fluorescent molecule into one that can be detected at much lower concentrations than is possible with UV-Vis absorbance spectroscopy, enabling trace-level analysis in complex biological or environmental matrices. nih.gov

Microfluidic and Miniaturized Analytical Systems for High-Throughput Research

Microfluidic technologies, often referred to as "lab-on-a-chip" systems, provide a platform for conducting chemical reactions and analyses in miniaturized formats, typically using channels with dimensions in the micrometer range. These systems offer significant advantages for high-throughput research, including drastic reductions in reagent consumption, faster analysis times, and the potential for massive parallelization and automation. bmglabtech.com

While specific applications of microfluidics for this compound are not documented, the technology is broadly applicable to the synthesis and screening of small molecule libraries, including those based on pyrazole scaffolds. mdpi.com High-throughput screening (HTS) is a key process in drug discovery where thousands to millions of compounds are rapidly tested for a specific biological activity. nih.govewadirect.com

Microfluidic systems can be designed to perform high-throughput synthesis and screening of derivatives of this compound. For example, a microreactor array could be used to synthesize a library of related compounds by varying substituents on the pyrazole ring or modifying the acetate side chain. Each microreactor can operate under slightly different conditions (e.g., temperature, catalyst, reactant ratio) to rapidly optimize the synthesis process.

Downstream of the synthesis reactors, the chip can integrate analytical modules for immediate screening. These could include electrophoretic separation, enzymatic assays, or cell-based assays to evaluate the biological activity of each newly synthesized compound. This integration of synthesis and analysis on a single device dramatically accelerates the discovery process for identifying lead compounds for further development. nih.gov

Table 3: Potential Applications of Microfluidic Systems in Research on this compound

Application AreaMicrofluidic ApproachKey Advantages
Synthesis OptimizationParallel microreactors with varied conditions.Rapid identification of optimal reaction parameters; minimal waste.
Derivative Library SynthesisCombinatorial synthesis using droplet-based or flow-focusing microfluidics.Generation of large, diverse libraries of related compounds from small amounts of starting material.
High-Throughput Screening (HTS)Integrated on-chip biological assays (e.g., enzyme inhibition, cell viability).Automated, rapid screening of synthesized libraries against biological targets. nih.govnih.gov
Kinetic AnalysisContinuous flow reactors with integrated spectroscopic detectors.Precise control over reaction time and conditions for detailed mechanistic studies.

Viii. Future Research Directions and Emerging Opportunities for Methyl 2 3 Nitro 1h Pyrazol 1 Yl Acetate

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of substituted pyrazoles, including methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, is an area ripe for innovation, with a strong emphasis on green chemistry principles. Current methodologies often face challenges such as the formation of regioisomeric mixtures, reliance on harsh reaction conditions, or the use of hazardous materials. acs.orgnih.gov Future research will focus on developing novel synthetic strategies that are not only more efficient but also environmentally benign.

Key areas of exploration include:

Continuous-Flow Synthesis: Transitioning from traditional batch processing to continuous-flow systems offers significant advantages in safety, scalability, and control over reaction parameters. rsc.org This methodology allows for the safe handling of potentially energetic intermediates and can lead to higher yields and purity by minimizing side reactions. rsc.org

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that eliminate the need for heavy metal catalysts is a cornerstone of sustainable chemistry. organic-chemistry.org Research into catalyst-free cycloaddition reactions or the use of organocatalysts can reduce environmental impact and simplify product purification.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents a mild and powerful tool for forming C-N and C-C bonds. organic-chemistry.org Applying this technology to pyrazole (B372694) synthesis could enable novel transformations under ambient conditions, using air as a sustainable oxidant. organic-chemistry.org

Advanced Solvent Systems: The choice of solvent can dramatically influence reaction outcomes, particularly regioselectivity. acs.org Investigating the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), has been shown to dramatically increase regioselectivity in pyrazole formation, thus reducing the need for complex separation processes. acs.org

Table 1: Comparison of Conventional vs. Emerging Synthetic Methodologies for Pyrazoles
MethodologyConventional ApproachNovel/Sustainable ApproachPotential Advantages
Reaction ConditionsHigh temperatures, harsh reagentsAmbient temperature, visible light catalysis organic-chemistry.orgReduced energy consumption, improved safety
CatalysisHeavy metal catalystsCatalyst-free, organocatalysis, photoredox catalysis organic-chemistry.orgLower toxicity, cost, and environmental impact
Process TypeBatch processingContinuous-flow synthesis rsc.orgEnhanced safety, scalability, and process control
Selectivity ControlFormation of isomeric mixtures acs.orgUse of fluorinated alcohol solvents acs.orgHigher regioselectivity, simplified purification
Atom EconomyOften involves protecting groups and multiple stepsOne-pot, multi-component reactions mdpi.comIncreased efficiency, reduced waste generation

Advanced Mechanistic Insights into Complex Reactions and Selectivity Control

A profound understanding of reaction mechanisms is paramount for controlling selectivity and designing efficient synthetic pathways. For a molecule like this compound, which possesses multiple reactive sites, elucidating the intricate details of its chemical transformations is a key research objective.

Future investigations will likely employ a combination of advanced experimental techniques and theoretical calculations to unravel:

Reaction Pathways: Quantum chemical calculations, particularly within the framework of Molecular Electron Density Theory (MEDT), can provide deep insights into the molecular mechanisms of reactions. rsc.orgresearchgate.net This approach helps to determine whether a reaction proceeds through a one-step or multi-step pathway and can identify key intermediates and transition states. rsc.orgmdpi.comrsc.org For instance, MEDT studies can clarify the polar nature of cycloaddition reactions involving nitro-substituted heterocycles. rsc.org

Regio- and Stereoselectivity: Controlling the regioselectivity of reactions, such as electrophilic substitution or cycloadditions on the pyrazole ring, is crucial. Mechanistic studies can reveal the factors governing this selectivity, whether they are electronic (local electrophile/nucleophile interactions) or steric. mdpi.com For example, the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines can yield different regioisomers, and understanding the mechanism is key to directing the reaction towards the desired product. nih.gov

Role of Catalysts and Solvents: The precise role of catalysts and solvents in influencing reaction rates and selectivity needs further exploration. Detailed mechanistic studies can illuminate non-obvious interactions that dictate the reaction outcome.

Table 2: Key Mechanistic Questions for Reactions of this compound
Reaction TypeMechanistic QuestionInvestigative ApproachPotential Impact
Electrophilic Aromatic SubstitutionWhat determines the site of substitution (C4 vs. C5)?Computational analysis of frontier molecular orbitals and charge distribution; Hammett analysis.Predictive control over the synthesis of polysubstituted pyrazoles.
Nucleophilic Addition to Nitro GroupDoes the reaction proceed via a direct addition or a charge-transfer complex?In-situ spectroscopic monitoring (NMR, IR); MEDT and Bond Evolution Theory (BET) analysis. rsc.orgOptimization of conditions for functionalizing the nitro group.
[3+2] CycloadditionIs the mechanism concerted or stepwise? What governs the regioselectivity?Kinetic isotope effect studies; computational modeling of transition states. mdpi.comrsc.orgRational design of complex heterocyclic systems.
Ester Hydrolysis/ModificationHow does the nitropyrazole ring influence the reactivity of the acetate (B1210297) moiety?Kinetic studies under varying pH; theoretical modeling of the transition state.Development of prodrugs or tailored functional materials.

Development of New Computational Models and Predictive Tools for Pyrazole Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful predictive capabilities that can accelerate discovery and reduce experimental costs. eurasianjournals.com For pyrazole chemistry, the development of more sophisticated and accurate computational models is a significant future direction.

Emerging opportunities in this area include:

Quantum Mechanical (QM) Calculations: High-level QM calculations can accurately predict a wide range of properties for pyrazole derivatives, including molecular geometry, electronic structure, and reactivity. eurasianjournals.com These methods are crucial for understanding reaction mechanisms and predicting spectroscopic data. mdpi.com

Machine Learning (ML) and AI: The application of ML algorithms to chemical synthesis is a rapidly growing field. princeton.edu ML models can be trained on large datasets of reaction outcomes to predict the success or yield of a new reaction, identify optimal conditions, and even predict regio- and site-selectivity. princeton.edursc.org For pyrazole chemistry, these tools could guide the design of synthetic routes with a high probability of success.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are valuable in drug discovery for correlating the chemical structure of compounds with their biological activity. nih.gov By developing specific QSAR models for nitropyrazole-based compounds, researchers can design new molecules with enhanced therapeutic potential and predict their activity before synthesis. nih.govnih.gov

Table 3: Application of Computational Tools in Pyrazole Chemistry Research
Computational ToolSpecific Application for this compoundAnticipated Outcome
Density Functional Theory (DFT)Calculating reaction energy profiles; predicting NMR and IR spectra. eurasianjournals.comElucidation of reaction mechanisms; confirmation of experimental structures.
Molecular Dynamics (MD) SimulationsSimulating interactions with biological targets (e.g., enzymes); studying conformational flexibility. eurasianjournals.comInsight into binding modes; prediction of drug-receptor interactions.
Machine Learning (ML) ModelsPredicting reaction yields and regioselectivity for derivatization reactions. princeton.eduAccelerated optimization of synthetic procedures; reduced experimental effort.
3D-QSAR (CoMFA/CoMSIA)Designing derivatives with improved biological activity (e.g., as enzyme inhibitors). nih.govIdentification of key structural features for potency; rational design of new drug candidates.

Expansion into Interdisciplinary Research Areas

The unique structural and electronic properties of this compound make it an attractive scaffold for applications beyond traditional organic chemistry. Its future lies in its integration into interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

Promising areas for expansion include:

Advanced Materials Science: Nitropyrazoles are known precursors to energetic materials. mdpi.com Research into the thermal properties, density, and energetic performance of derivatives of this compound could lead to the development of novel melt-cast explosives or propellants with tailored properties. mdpi.com The pyrazole ring can also be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with unique optical, electronic, or catalytic properties.

Bioinorganic Chemistry: Pyrazole moieties are excellent ligands for metal ions. The synthesis of metal complexes using derivatives of this compound as ligands could yield novel catalysts for organic transformations or bio-inspired inorganic models for metalloenzymes. The electronic properties of these complexes can be fine-tuned by modifying substituents on the pyrazole ring.

Medicinal Chemistry and Chemical Biology: The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. Future work could focus on using this compound as a starting material for the synthesis of libraries of new compounds to be screened for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. nih.gov The nitro group, for example, is a key feature in certain antimicrobial agents.

Table 4: Emerging Interdisciplinary Opportunities
Research AreaPotential Application of the Compound's DerivativesKey Research Steps
Advanced MaterialsDevelopment of high-density energetic materials or heat-resistant polymers. mdpi.comSynthesis of derivatives with high nitrogen content; thermal analysis (DTA/TGA); performance evaluation.
Bioinorganic ChemistryCreation of transition metal complexes as catalysts or enzyme inhibitors.Synthesis of ligand derivatives; complexation with various metal salts; structural characterization (X-ray crystallography).
Coordination Polymers/MOFsDesign of porous materials for gas storage or separation.Modification to include multiple coordination sites; solvothermal synthesis with metal nodes.
Medicinal ChemistryScaffold for novel antimicrobial or anticancer agents. nih.govSynthesis of a diverse library of derivatives; high-throughput screening for biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, triazenylpyrazole precursors can be used to construct the pyrazole core, followed by nitro group introduction and esterification. Ethyl 2-(3-azido-4-cyano-1H-pyrazol-1-yl)acetate (similar structure) is synthesized via azide-alkyne cycloaddition or alkylation of pyrazole derivatives with haloacetates . Key intermediates include 3-nitro-1H-pyrazole derivatives and activated acetates (e.g., methyl bromoacetate). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid byproducts like triazole hybrids or over-nitration.

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify nitro group positioning and ester linkage. For pyrazole derivatives, nitro groups typically deshield adjacent protons (δ ~8.5–9.5 ppm for pyrazole-H) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is used for structure refinement. Planarity of the pyrazole ring and bond angles (e.g., C–N–O in nitro groups) confirm stereoelectronic effects. Hydrogen bonding patterns (e.g., N–H···O interactions) stabilize crystal packing .
  • MS/HRMS : Confirm molecular weight (C6_6H7_7N3_3O4_4; MW 185.14) and fragmentation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high-purity this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nitro group stability. Avoid protic solvents to prevent ester hydrolysis.
  • Temperature Control : Nitration reactions require controlled exothermic conditions (≤50°C) to avoid decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Purity is verified via HPLC (C18 column, methanol/water mobile phase) .

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack at the pyrazole C-4 position.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMSO vs. THF).
  • LogP/Polar Surface Area : Predict solubility (LogP = 0.93) and bioavailability using software like MarvinSuite .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound derivatives?

  • Methodological Answer :

  • Dynamic Effects : NMR may show averaged signals due to tautomerism (e.g., pyrazole ring proton exchange), while X-ray captures static structures. Variable-temperature NMR can identify dynamic processes.
  • Crystallographic Refinement : Use SHELXL’s restraints for disordered nitro groups or flexible ester chains. Compare residual electron density maps to validate bond lengths/angles .
  • Complementary Techniques : Pair solid-state (IR, Raman) and solution-phase (UV-Vis) data to reconcile discrepancies.

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